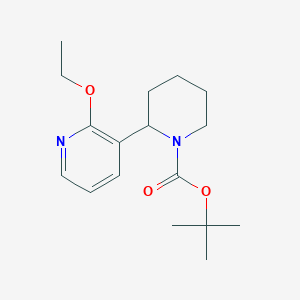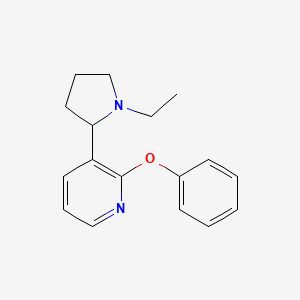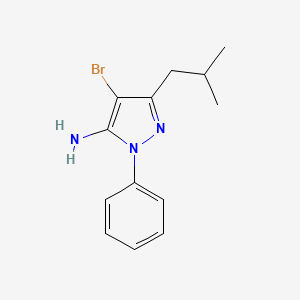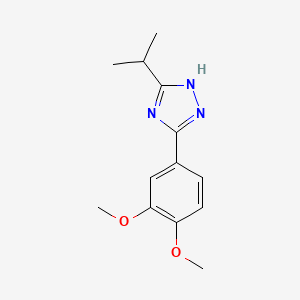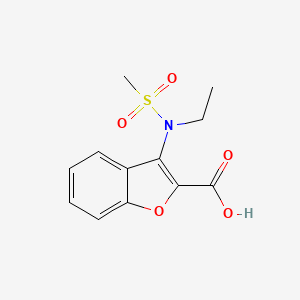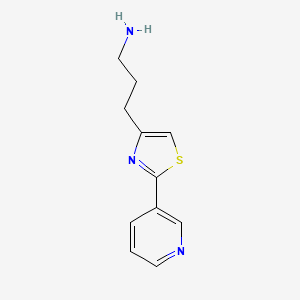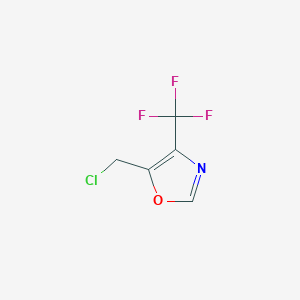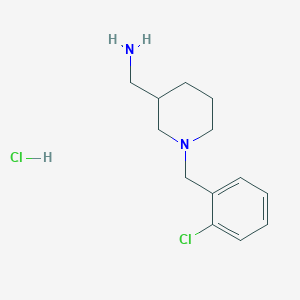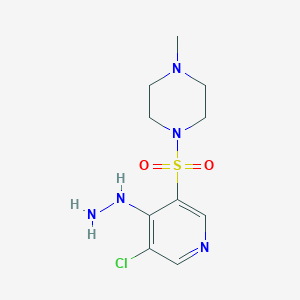
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that features a pyridine ring substituted with a chloro group and a hydrazinyl group, a sulfonyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrazinyl Group Addition: The hydrazinyl group can be introduced through the reaction of the chlorinated pyridine with hydrazine hydrate under reflux conditions.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Piperazine Ring Formation: The final step involves the reaction of the sulfonylated pyridine with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
相似化合物的比较
Similar Compounds
1-((5-Chloro-4-aminopyridin-3-yl)sulfonyl)-4-methylpiperazine: Similar structure but with an amino group instead of a hydrazinyl group.
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is unique due to the presence of the hydrazinyl group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C10H16ClN5O2S |
|---|---|
分子量 |
305.79 g/mol |
IUPAC 名称 |
[3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C10H16ClN5O2S/c1-15-2-4-16(5-3-15)19(17,18)9-7-13-6-8(11)10(9)14-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI 键 |
PZXINKLVXCJXDB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
